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Compound Name: BAY-3827

Cat. No.: B10819853

Audience: Researchers, scientists, and drug development professionals.
Introduction:

BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1]
It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK and
stabilizing it in an inactive conformation.[2][3][4][5] A key feature of its mechanism is the
formation of a disulfide bridge between Cys106 in the aD helix and Cys174 in the activation
loop, which disrupts the regulatory spine of the kinase.[2][4][5] This inhibition prevents the
downstream phosphorylation of AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1),
thereby blocking processes like lipogenesis.[2][5] Due to its high potency and selectivity
compared to other inhibitors like Compound C, BAY-3827 is a valuable tool for elucidating the
cellular functions of AMPK_.[3] It has demonstrated anti-proliferative effects in certain cancer cell
lines, particularly those that are androgen-dependent.[1][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of BAY-3827 from various in vitro
and cellular assays.

Table 1: In Vitro Inhibitory Activity of BAY-3827 against AMPK

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10819853?utm_src=pdf-interest
https://www.benchchem.com/product/b10819853?utm_src=pdf-body
https://www.medchemexpress.com/bay-3827.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12372887/
https://www.researchgate.net/publication/394855228_Mechanism_and_cellular_actions_of_the_potent_AMPK_inhibitor_BAY-3827
https://www.researchgate.net/publication/389658416_Mechanism_and_cellular_actions_of_the_potent_AMPK_inhibitor_BAY-3827
https://pubmed.ncbi.nlm.nih.gov/40845097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12372887/
https://www.researchgate.net/publication/389658416_Mechanism_and_cellular_actions_of_the_potent_AMPK_inhibitor_BAY-3827
https://pubmed.ncbi.nlm.nih.gov/40845097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12372887/
https://pubmed.ncbi.nlm.nih.gov/40845097/
https://www.benchchem.com/product/b10819853?utm_src=pdf-body
https://www.researchgate.net/publication/394855228_Mechanism_and_cellular_actions_of_the_potent_AMPK_inhibitor_BAY-3827
https://www.medchemexpress.com/bay-3827.html
https://pubmed.ncbi.nlm.nih.gov/33492659/
https://www.benchchem.com/product/b10819853?utm_src=pdf-body
https://www.benchchem.com/product/b10819853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Methodological & Application

Check Availability & Pricing

Target ATP Concentration  ICso (nM) Reference
AMPK 10 pM (low) 1.4 [1][7]
AMPK 2 mM (high) 15 [11[7]
Rat Liver AMPK 200 pM 17 [8][9]
Human alplyl 200 uM 25 [819]
Human a2p2yl 200 pM 70 [8][9]
Table 2: Cellular Activity of BAY-3827
Cell Line Assay ICs0 (pM) ECso (M) Conditions Reference
pACC1
u20Ss o 0.93 Basal 2]
Inhibition
pACC1
U20Ss e 6.36 + MK-8722 [2]
Inhibition
pAMPKa
U20S 1.93 Basal
Increase
pAMPKa
U20S 0.57 + MK-8722

Increase

Table 3: Anti-proliferative Activity of BAY-3827 in Prostate Cancer Cell Lines

Cell Line ICs0 (NM) Incubation Time Reference

LNCaP 0.28 6 days [1]

VCaP 1.71 6 days [1]

22Rv1 5.55 Not Specified [1]
Experimental Protocols
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Protocol 1: Preparation of BAY-3827 Stock Solution

This protocol describes the preparation of a stock solution of BAY-3827 for use in cell culture
experiments.

Materials:

o BAY-3827 powder (Molecular Weight: 468.53 g/mol )
e Dimethyl sulfoxide (DMSO), sterile

 Sterile microcentrifuge tubes

Procedure:

To prepare a 10 mM stock solution, dissolve 4.69 mg of BAY-3827 powder in 1 mL of DMSO.

Vortex thoroughly to ensure the compound is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid
repeated freeze-thaw cycles.

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: Commercial suppliers indicate solubility in DMSO is around 12 mg/mL (25.61 mM).[7]
Use fresh DMSO as it can be hygroscopic, which may reduce solubility.

Protocol 2: General Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with BAY-3827.
Materials:

o Cultured cells in logarithmic growth phase

o Complete cell culture medium

o BAY-3827 stock solution (e.g., 10 mM in DMSO)
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» Vehicle control (DMSO)
 Sterile cell culture plates or flasks
Procedure:

o Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well
plates) at a density that will ensure they are in the logarithmic growth phase and have not
reached confluency at the end of the experiment. Allow cells to adhere overnight in a
humidified incubator (37°C, 5% COx).

o Preparation of Working Solutions: On the day of treatment, dilute the BAY-3827 stock
solution to the desired final concentrations using pre-warmed complete cell culture medium.
Also, prepare a vehicle control with the same final concentration of DMSO as the highest
concentration of BAY-3827 used.

o Cell Treatment: Remove the old medium from the cells and replace it with the medium
containing the various concentrations of BAY-3827 or the vehicle control.

 Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or
24-144 hours for proliferation assays).[1][10]

o Downstream Analysis: Following incubation, proceed with the desired downstream analysis,
such as Western blotting to assess protein phosphorylation or a cell viability assay.

Protocol 3: Western Blotting for Phospho-ACC1 (pACC1)
Inhibition

This protocol details how to assess the inhibitory effect of BAY-3827 on AMPK signaling by
measuring the phosphorylation of its direct downstream target, ACC1.

Materials:
o Treated cell lysates (from Protocol 2)

o RIPA buffer with protease and phosphatase inhibitors
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o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

o Transfer buffer and system (e.g., PVDF membrane)

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH or 3-actin
(loading control)

o HRP-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Lysis: After treatment with BAY-3827 for a short duration (e.g., 30-60 minutes), place
culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer
containing protease and phosphatase inhibitors.[11]

» Protein Quantification: Clear the lysates by centrifugation and determine the protein
concentration of the supernatant using a BCA assay.[11]

o Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample
buffer and boil at 95°C for 5 minutes.[11]

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 pg) per lane on an SDS-
PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.[11]
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o Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79)
overnight at 4°C, following the manufacturer's recommended dilution.[11]

o Wash the membrane with TBST and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.[11]

o Visualize the bands using a chemiluminescent substrate and an imaging system.[11]

» Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed for total ACC1 and a loading control like GAPDH or (3-actin.

e Analysis: Quantify the band intensities. A dose-dependent decrease in the pACC1/total
ACC1 ratio indicates successful inhibition of AMPK by BAY-3827.[2]

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the anti-proliferative effects of BAY-3827.

Materials:

Cells treated with BAY-3827 in a 96-well plate (from Protocol 2)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

Microplate reader

Procedure:

e Cell Treatment: Seed cells in a 96-well plate and treat with a range of BAY-3827
concentrations (e.g., 0-10 nM for sensitive lines) for an extended period (e.g., 6 days).[1]

o MTT Addition: At the end of the incubation period, add MTT solution to each well to a final
concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

e Formazan Solubilization: Remove the MTT-containing medium and add the solubilization
solution to each well to dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle-treated control cells. Plot the results to determine the ICso value, which is the
concentration of BAY-3827 that causes 50% inhibition of cell proliferation.

Visualizations

The following diagrams illustrate the signaling pathway of BAY-3827 and a typical experimental
workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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